Home > Products > Screening Compounds P57372 > Atosiban (free acid) Trifluoroacetate
Atosiban (free acid) Trifluoroacetate - 168102-69-0

Atosiban (free acid) Trifluoroacetate

Catalog Number: EVT-6428531
CAS Number: 168102-69-0
Molecular Formula: C45H67F3N10O15S2
Molecular Weight: 1109.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atosiban (free acid) trifluoroacetate is a synthetic peptide compound primarily used as a tocolytic agent to inhibit premature labor. It acts as an antagonist of oxytocin and vasopressin, which are hormones that play critical roles in uterine contractions during labor. The compound was developed by Ferring Pharmaceuticals and has been utilized in clinical settings since its introduction in the 1980s . Atosiban is classified as a small molecule and falls under the category of organic compounds known as oligopeptides, specifically designed to inhibit oxytocin receptors in the myometrium .

Synthesis Analysis

Technical Details

  1. Key Intermediate Production: The key pentapeptide intermediate, NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, is synthesized using a series of coupling reactions followed by deprotection steps involving trifluoroacetic acid and dichloromethane .
  2. Yield Optimization: The synthesis process has been optimized to achieve high yields (up to 94%) with minimal racemization and impurities, making it suitable for potential commercial applications .
Molecular Structure Analysis

Atosiban is characterized by its nonapeptide structure, which is a modified analogue of oxytocin. The molecular formula is C₄₉H₆₈F₃N₁₄O₁₁S, and it has a molar mass of 994.19 g/mol .

Structural Data

  • SMILES Notation: A representation of its structure can be expressed in SMILES format.
  • 3D Structure: Atosiban's three-dimensional conformation can be modeled using computational chemistry tools, allowing for visual analysis of its interactions with biological targets.
Chemical Reactions Analysis

Atosiban undergoes various chemical reactions during its synthesis and metabolism. The primary reactions involved include:

  • Peptide Bond Formation: The formation of peptide bonds between amino acids through coupling reactions.
  • Deprotection Reactions: Utilization of trifluoroacetic acid to remove protecting groups from amino acids during synthesis.
  • Metabolism: In vivo, Atosiban is metabolized into several metabolites, with one significant metabolite being M1 (des-(Orn8, Gly-NH₂ 9)-[Mpa1, D-Tyr(Et)2, Thr4]-oxytocin), which retains similar activity to the parent compound .
Mechanism of Action

Atosiban functions as a competitive antagonist at oxytocin receptors located in the myometrium. By inhibiting oxytocin's action:

  • It prevents the increase in inositol trisphosphate production within myometrial cells.
  • This inhibition leads to reduced intracellular calcium release from the sarcoplasmic reticulum and decreased influx of calcium through voltage-gated channels.
  • As a result, uterine contractions are diminished, facilitating the delay of preterm labor .
Physical and Chemical Properties Analysis

Atosiban exhibits several notable physical and chemical properties:

Relevant Data

  • pH Range: Optimal pH for stability typically ranges between 4 to 7.
  • Storage Conditions: Recommended storage under refrigeration to maintain efficacy.
Applications

Atosiban's primary application is in obstetrics as a treatment for imminent preterm labor. It has been shown to effectively prolong pregnancy in women experiencing regular uterine contractions with cervical changes indicative of preterm labor. Clinical studies have demonstrated its efficacy in reducing preterm birth rates when administered appropriately .

Scientific Uses

  • Research Studies: Investigated for potential applications beyond obstetrics, including studies on its effects on other oxytocin-mediated processes.
  • Pharmaceutical Development: Ongoing research into improved synthesis methods and formulations for enhanced delivery systems.
Synthetic Methodologies and Optimization

Peptide Synthesis Strategies for Atosiban Derivatives

Solid-Phase vs. Solution-Phase Synthesis Comparative Analysis

The synthesis of Atosiban's complex nonapeptide structure employs divergent strategies with distinct advantages:

  • Solid-Phase Peptide Synthesis (SPPS) utilizes Fmoc-protected amino acids anchored to Rink amide resin (0.4-1.0 mmol/g substitutivity) via Gly-OH initiation. DIC/HOBt coupling systems demonstrate superior reaction kinetics and cost-efficiency over PyBOP/HOBt or HATU/HOBt alternatives, achieving near-quantitative coupling yields per cycle. Cleavage employs TFA/H₂O mixtures (10-15 mL/g resin), generating the linear precursor as trifluoroacetate salt [1] [7] [10]. SPPS facilitates rapid chain assembly but introduces resin-derived impurities requiring extensive purification.

  • Solution-Phase Synthesis adopts fragment condensation approaches, notably employing the pentapeptide intermediate NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH. This strategy circumvents resin limitations but historically suffered from excessive coupling reagent usage (3-5 equivalents), necessitating complex extraction protocols to remove byproducts [2]. Solution-phase synthesis enables gram-scale production but requires meticulous intermediate purification.

Table 1: Comparative Analysis of Atosiban Synthesis Strategies

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Cyclic Peptide Yield≤68%≤92.4% (pentapeptide)
Purity (Pre-Purification)75-85%88-92% (intermediate)
Reaction Scale LimitationModerate (batch)High (continuous potential)
Key AdvantageAutomated stepwise assemblyReduced racemization
Primary DisadvantageResin cleavage impuritiesMulti-step extraction

BSA/NHS Coupling Strategy for Pentapeptide Intermediate Formation

The BSA/NHS (bis(trimethylsilyl)acetamide / N-hydroxysuccinimide ester) methodology revolutionizes solution-phase synthesis of Atosiban's pentapeptide core. This approach features:

  • Protection-free amino acids activated as Boc-protected NHS esters
  • BSA-mediated silylation of carboxyl groups enabling room-temperature coupling in anhydrous CH₂Cl₂
  • Coupling yields exceeding 92% with minimal epimerization (validated by chiral HPLC and ¹³C-NMR)
  • Simplified workup via aqueous washes rather than acid/base extraction
  • Recrystallization-based purification (ethyl acetate/diethyl ether) yielding chromatographically pure (>95%) intermediates [2]

The sequential elongation from Boc-Cys(Bzl)-Pro-COOH to pentapeptide Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH demonstrates the methodology's robustness across four coupling cycles without racemization. Deprotection employs TFA/CH₂Cl₂ (1:2) followed by ether recrystallization, achieving 90.9% yield for the final deprotected pentapeptide [2].

Challenges in Disulfide Bridge Formation During Cyclization

The Cys¹-Mpa⁶ disulfide bridge in Atosiban presents critical challenges:

  • Oxidant Selection: Iodine oxidation risks over-oxidation to sulfonic acids while generating iodine waste. Hydrogen peroxide (H₂O₂) offers cleaner profiling but requires precise control [1] [10].
  • Concentration Optimization: Linear peptide concentrations <0.01 g/mL hinder process efficiency, while >0.03 g/mL promotes intermolecular polymerization. The optimal 0.02 g/mL in 10% acetonitrile/water balances solubility and dimerization [1] [10].
  • Kinetic Control: H₂O₂-mediated oxidation (5 molar equivalents) at pH 8-9 (30% ammonia water) and 25°C achieves 89.5% cyclization purity within 30 minutes. Extended reaction times (>60 min) decrease purity to 83.5% due to side reactions [1] [10].
  • Solvent Engineering: Acetonitrile/water mixtures (5-15% ACN) enhance linear peptide solubility versus pure aqueous systems, reducing reaction volumes by 50% while suppressing thiol-disulfide exchange pathways that generate scrambled isomers [10].

Counterion Exchange Processes in Peptide Purification

RP-HPLC-Based Trifluoroacetate Replacement Methodologies

Trifluoroacetate (TFA) counterions from synthesis pose biological incompatibility risks, necessitating exchange to pharmaceutically acceptable ions:

  • RP-HPLC Exchange: Uses C18/C8 columns with isocratic elution (ACN/H₂O, 20:80 + 1% acetic acid) replacing TFA with acetate. While effective, scale-up limitations exist due to solvent consumption [3] [7].
  • Solid-Phase Extraction (SPE): SiliaPrep™ C18 cartridges enable simultaneous purification and counterion exchange. Peptides loaded in TFA form are washed with HCl/acetic acid solutions, displacing TFA while retaining peptide integrity (82-97% purity, TFA <0.36%) [7].
  • Acidification-Lyophilization: Dissolution in 0.1M HCl followed by quadruple lyophilization cycles achieves hydrochloride salts but risks peptide hydrolysis during extended acid exposure [3] [7].
  • Anion Exchange Resins: Quaternary ammonium resins (e.g., Amberlite® IRA-400) efficiently bind TFA ions but may introduce new impurities from resin leaching [7].

Table 2: Impact of Counterions on Atosiban Stability

CounterionAccelerated Stability (40°C/75% RH)Aqueous Solubility (mg/mL)Biological Impact
Trifluoroacetate85% purity at 4 weeks>100Cell membrane disruption, enzyme inhibition
Acetate98% purity at 4 weeks78.5 ± 3.2Physiologically compatible
Hydrochloride97.2% purity at 4 weeks82.1 ± 4.1Gastric pH compatibility

Impact of Pharmaceutically Acceptable Counterions on Stability

Counterion selection profoundly influences Atosiban's pharmaceutical properties:

  • Trifluoroacetate Limitations: CF₃COO⁻ induces protein trifluoroacetylation, alters enzymatic catalysis kinetics, and reduces therapeutic efficacy in preclinical models. M33-TFA peptide shows 3-fold higher cytotoxicity versus acetate forms in cellular assays [7].
  • Acetate Advantages: Ammonium acetate buffer systems during RP-HPLC yield stable acetate salts with minimal hygroscopicity. Accelerated stability studies (40°C/75% RH) show acetate salts maintain >98% purity versus 85% for TFA salts at 4 weeks [3] [7].
  • Hydrochloride Compatibility: HCl exchange enhances compatibility with intravenous formulations. Lyophilized hydrochloride salts exhibit superior cake structure and reconstitution properties versus TFA counterparts [3].
  • Structural Consequences: Counterions modulate peptide conformation via electrostatic interactions with Arg, Lys, and His residues. FT-IR and 2D-NMR analyses confirm acetate ions preserve native disulfide topology whereas TFA promotes β-sheet aggregation [7].

Properties

CAS Number

168102-69-0

Product Name

Atosiban (free acid) Trifluoroacetate

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C45H67F3N10O15S2

Molecular Weight

1109.2 g/mol

InChI

InChI=1S/C43H66N10O13S2.C2HF3O2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2;3-2(4,5)1(6)7/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58);(H,6,7)/t23-,24+,27-,28+,29-,30-,31-,35?,36-;/m0./s1

InChI Key

HPDVZIVGNINVNA-XULXJPONSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.